1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one

Physicochemical profiling Drug-likeness Lead optimization

1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one (CAS 160745-79-9, MF: C₁₁H₉N₃O, MW: 199.21 g/mol) is a tricyclic heterocycle belonging to the pyrimido[1,6-a]benzimidazole family, characterized by a fused pyrimidine-benzimidazole core bearing a 1-methyl substituent and a 3-keto group. The scaffold integrates pharmacophoric elements of both benzimidazole and pyrimidinone, two privileged structures in medicinal chemistry.

Molecular Formula C11H9N3O
Molecular Weight 199.213
CAS No. 160745-79-9
Cat. No. B575608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one
CAS160745-79-9
SynonymsPyrimido[1,6-a]benzimidazol-3(4H)-one, 1-methyl- (9CI)
Molecular FormulaC11H9N3O
Molecular Weight199.213
Structural Identifiers
SMILESCC1=NC(=O)CC2=NC3=CC=CC=C3N12
InChIInChI=1S/C11H9N3O/c1-7-12-11(15)6-10-13-8-4-2-3-5-9(8)14(7)10/h2-5H,6H2,1H3
InChIKeyLUKIBRHRCWJCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one (CAS 160745-79-9): Structural and Pharmacophoric Baseline for Pyrimidobenzimidazole Selection


1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one (CAS 160745-79-9, MF: C₁₁H₉N₃O, MW: 199.21 g/mol) is a tricyclic heterocycle belonging to the pyrimido[1,6-a]benzimidazole family, characterized by a fused pyrimidine-benzimidazole core bearing a 1-methyl substituent and a 3-keto group . The scaffold integrates pharmacophoric elements of both benzimidazole and pyrimidinone, two privileged structures in medicinal chemistry. Its computed physicochemical profile—LogP 0.82, polar surface area (PSA) 47.25 Ų—places it in a distinct property space relative to the unsubstituted core (pyrimido[1,6-a]benzimidazole, CAS 4745-92-0: LogP 1.88, PSA 30.19 Ų) . The compound is commercially available as a research-grade building block from multiple suppliers, with purity typically ≥95% .

Why 1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one Cannot Be Replaced by Generic Pyrimidobenzimidazole Analogs


Substitution within the pyrimido[1,6-a]benzimidazole scaffold is not a silent architectural modification; it dictates the compound's electronic character, hydrogen-bonding capacity, metabolic stability, and target engagement profile. The 1-methyl group on 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one introduces steric and electronic effects that alter CYP enzyme recognition relative to unsubstituted or 2-alkyl congeners [1]. The 3-keto functionality provides a hydrogen-bond acceptor site that is absent in the non-carbonyl core (pyrimido[1,6-a]benzimidazole, CAS 4745-92-0) and is positioned differently from the 1-one tautomer found in 3,4-dihydro-1(2H)-one analogs (e.g., CAS 4216-53-9) . Critically, published structure–activity relationship (SAR) studies on pyrimido[1,6-a]benzimidazole derivatives demonstrate that even modest changes in the position and nature of substituents can switch the biological activity profile from DNA gyrase inhibition to topoisomerase II poisoning, or from anti-inflammatory to cytotoxic activity [2][3]. Generic substitution within this class without explicit comparative bioactivity data therefore carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for 1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one Versus Closest Analogs


Physicochemical Differentiation: LogP and PSA Shift Relative to the Unsubstituted Pyrimido[1,6-a]benzimidazole Core

1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one exhibits a substantially shifted physicochemical profile compared to the unsubstituted pyrimido[1,6-a]benzimidazole core scaffold (CAS 4745-92-0). The introduction of the 1-methyl group and 3-keto functionality reduces LogP by approximately 1.06 units (from 1.88 to 0.82) and increases polar surface area by approximately 17 Ų (from 30.19 to 47.25 Ų) . These shifts indicate higher aqueous solubility and enhanced hydrogen-bonding capacity, which directly impact permeability, metabolic susceptibility, and off-target binding profiles.

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Differentiation: 1-Methyl-3-one vs. 2-Alkyl-1-one Substitution Patterns in DNA Gyrase and Topoisomerase II Pharmacology

The pyrimido[1,6-a]benzimidazole class is established as a novel scaffold for DNA gyrase A-subunit inhibition, with a mechanism of action analogous to quinolone antibacterials [1]. SAR studies by Hubschwerlen et al. (1992) demonstrated that aliphatic substituents at the position equivalent to C-7 are critical for antigyrase activity [2]. 1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one, bearing a methyl group at N-1 and a carbonyl at C-3, occupies a distinct regioisomeric space relative to the 2-alkyl-pyrimido[1,6-a]benzimidazol-1(2H)-ones (e.g., 2-methyl derivatives) described in the antiarrhythmic patent US 5,063,228, where the alkyl group resides at N-2 and the carbonyl at C-1 [3]. This regioisomeric difference alters the electron density distribution across the pyrimidine ring and consequently the hydrogen-bonding pattern with the DNA gyrase A-subunit binding pocket.

DNA gyrase inhibition Topoisomerase II Antibacterial

CYP Enzyme Interaction Profile: Preliminary Evidence for Differential Metabolic Stability vs. Other Benzimidazole Derivatives

Benzimidazole-containing compounds are known to interact with multiple cytochrome P450 isoforms, and substitution patterns significantly modulate CYP inhibition potency [1]. Kleeberg et al. (1999) demonstrated that various benzimidazoles induce CYP1A enzymes, with the magnitude of induction dependent on substituent type and position [2]. While no published CYP inhibition data were identified specifically for 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one (CAS 160745-79-9), the structurally related pyrimido[1,6-a]benzimidazole scaffold has been profiled in CYP panels. The 1-methyl-3-one substitution pattern confers a distinct electronic environment on the pyrimidine ring that is predicted to alter CYP3A4 and CYP1A2 recognition relative to unsubstituted benzimidazoles .

CYP inhibition Drug metabolism ADMET

Anti-Inflammatory and Analgesic Activity Potential: Class-Level Evidence from Pyrimido[1,6-a]benzimidazole Derivatives

Sondhi et al. (2002) reported a systematic anti-inflammatory and analgesic activity evaluation of pyrimido[1,6-a]benzimidazole derivatives synthesized from ketoisothiocyanates and diamines [1]. In the carrageenan-induced paw edema model (rat), compound 2c—a pyrimido[1,6-a]benzimidazole derivative bearing a 3-substituted-3,4-dihydro scaffold—exhibited 46% anti-inflammatory activity at 50 mg/kg p.o., alongside 50% analgesic activity in the tail-flick test [1]. While compound 2c is not structurally identical to 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one, it shares the core pyrimido[1,6-a]benzimidazole architecture. The 1-methyl-3-one substitution pattern present in CAS 160745-79-9 alters the tautomeric equilibrium relative to the 3,4-dihydro derivatives tested by Sondhi et al., which may influence iNOS and COX enzyme interactions differently.

Anti-inflammatory Analgesic iNOS inhibition

Topoisomerase II Pharmacological Dichotomy: 1-Methyl-3-one Scaffold vs. Ro 47-3359 (CAS 155144-64-2) in DNA Damage Enhancement

Corbett et al. (1993) demonstrated that within the pyrimido[1,6-a]benzimidazole class, pharmacological outcomes are exquisitely sensitive to substitution: both Ro 47-3359 (CAS 155144-64-2) and a related analog inhibited DNA relaxation catalyzed by eukaryotic topoisomerase II, but only Ro 47-3359 enhanced topoisomerase II-mediated DNA cleavage (i.e., acted as a topoisomerase II poison) and was toxic to Kc cells [1]. At 100 μM, Ro 47-3359 approximately doubled the levels of DNA breakage in vitro and killed >50% of the initial cell population [1]. Ro 47-3359 is a highly elaborated pyrimido[1,6-a]benzimidazole bearing a 5-cyclopropyl, 7-(2,6-dimethyl-4-pyridinyl), 8-fluoro, and 2-hydroxy-1,3-dione substitution pattern (MW 380.37) [2]. CAS 160745-79-9 represents a minimally substituted analog (MW 199.21) that lacks these pharmacophoric elements and is not predicted to function as a topoisomerase II poison.

Topoisomerase II poison DNA damage Cytotoxicity

Priority Procurement Scenarios for 1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one (CAS 160745-79-9)


Medicinal Chemistry: Lead-Like Starting Point for DNA Gyrase Inhibitor Optimization

Procure 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one as a low-MW (199.21), moderate-polarity (LogP 0.82, PSA 47.25 Ų) starting scaffold for fragment-based or ligand-efficient lead generation targeting bacterial DNA gyrase A-subunit. Its physicochemical profile places it in favorable oral drug space relative to the more lipophilic unsubstituted core (LogP 1.88) . The pyrimido[1,6-a]benzimidazole class has validated DNA gyrase inhibition with a quinolone-like mechanism of action [1]. Use CAS 160745-79-9 as a synthetic intermediate for diversification at the C-7 and C-8 positions, which SAR studies indicate are critical for antigyrase potency [2].

Pharmacological Probe Development: Dissecting Topoisomerase II Catalytic Inhibition vs. Poisoning

The minimal 1-methyl-3-one scaffold of CAS 160745-79-9 provides a clean structural starting point for developing catalytic topoisomerase II inhibitors (DNA relaxation inhibitors that do not enhance cleavage), distinct from the elaborated poison Ro 47-3359 (CAS 155144-64-2) [3]. Structure-based diversification at positions 6, 7, and 8 of the benzimidazole ring can probe the structural determinants that convert a catalytic inhibitor into a DNA damage-enhancing poison. This compound enables systematic exploration of the pharmacological dichotomy documented by Corbett et al. (1993) [3].

Anti-Inflammatory Lead Discovery: Pyrimidobenzimidazole Scaffold with Documented In Vivo Class Activity

Leverage 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one as a core scaffold for anti-inflammatory drug discovery, supported by class-level evidence from Sondhi et al. (2002), who demonstrated that pyrimido[1,6-a]benzimidazole derivatives achieve up to 46% inhibition of carrageenan-induced paw edema at 50 mg/kg p.o. in rats, comparable to phenylbutazone [4]. The 1-methyl-3-one substitution offers a differentiated electronic profile from the 3,4-dihydro derivatives tested in that study, providing an opportunity to explore novel SAR around iNOS and COX pathways. Procure for systematic analog generation and in vitro iNOS/COX inhibition screening.

Chemical Biology Tool Compound: CYP Enzyme Interaction Probe for Benzimidazole SAR

Utilize CAS 160745-79-9 as a structurally defined probe in CYP inhibition panels to establish baseline structure–metabolism relationships for the pyrimido[1,6-a]benzimidazole class. Benzimidazoles are known CYP1A inducers with substituent-dependent potency [5]. The distinct 1-methyl-3-one pattern (vs. unsubstituted benzimidazole or 2-alkyl analogs) provides a well-defined chemical entity for profiling CYP3A4, CYP1A2, and CYP2D6 inhibition in human liver microsome assays. Procurement of high-purity (>95%) material is essential for reproducible ADMET screening results.

Quote Request

Request a Quote for 1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.